molecular formula C12H13Cl3O3 B13765409 Isopropyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 51550-58-4

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B13765409
CAS No.: 51550-58-4
M. Wt: 311.6 g/mol
InChI Key: HVUJPGRBJNSQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C12H13Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its high boiling point of 360.6ºC at 760 mmHg and a density of 1.319 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-(2,4,5-trichlorophenoxy)propionate involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. This herbicidal activity is due to the disruption of normal cellular processes and the induction of abnormal growth patterns .

Comparison with Similar Compounds

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate is similar to other phenoxy herbicides such as:

The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, making it suitable for particular applications in agriculture and research .

Properties

CAS No.

51550-58-4

Molecular Formula

C12H13Cl3O3

Molecular Weight

311.6 g/mol

IUPAC Name

propan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C12H13Cl3O3/c1-6(2)17-12(16)7(3)18-11-5-9(14)8(13)4-10(11)15/h4-7H,1-3H3

InChI Key

HVUJPGRBJNSQCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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